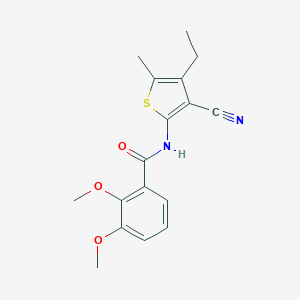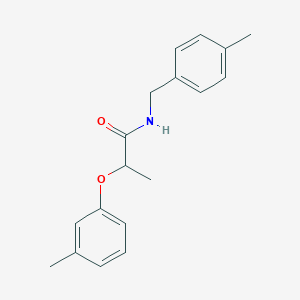![molecular formula C18H17FN2O4 B450716 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450716.png)
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C18H17FN2O4 and a molar mass of 344.34 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate can be compared with similar compounds such as:
3-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-(benzoyloxy)-2-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H17FN2O4 |
|---|---|
Peso molecular |
344.3g/mol |
Nombre IUPAC |
[5-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17FN2O4/c1-12(22)25-11-15-8-13(6-7-17(15)24-2)10-20-21-18(23)14-4-3-5-16(19)9-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
Clave InChI |
TXOJKNHGDGYPOO-KEBDBYFISA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC |
SMILES isomérico |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC |
SMILES canónico |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450636.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450637.png)

![N-{3-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450642.png)


![Ethyl 4-(4-chlorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450648.png)


![Methyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B450652.png)
![4-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450653.png)
![4-Isopropyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B450655.png)
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
